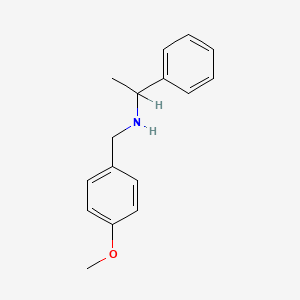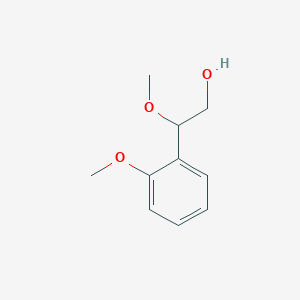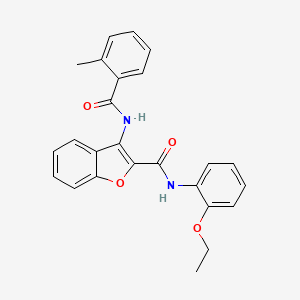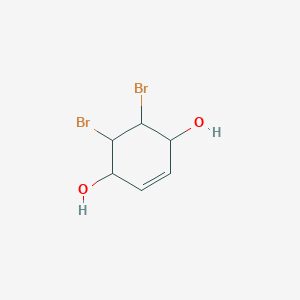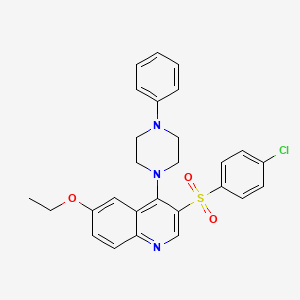
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a 1,2,4-triazole ring, and a phenylpiperazine moiety. These structural motifs are common in many biologically active compounds and can interact with various biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline and 1,2,4-triazole derivatives are known to participate in a variety of chemical reactions. For example, quinolines can undergo electrophilic substitution reactions, while 1,2,4-triazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the quinoline and 1,2,4-triazole rings might contribute to its aromaticity and potentially its planarity .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity
A titanium nanomaterial-based sulfonic acid catalyst showed efficient catalytic activity for the synthesis of various ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives. This approach is highlighted as facile, environmentally benign, and cost-effective for potential large-scale production. The catalyst was prepared through a solvent-free condition, emphasizing high yields, simple methodology, and short reaction times as significant advantages. This method also demonstrated a sustainable approach with a mere 10% decrease in catalytic activity after five cycles, underscoring its economic viability (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).
Optical Properties
The structural and optical properties of certain quinoline derivatives have been explored, revealing their potential in thin-film applications. These studies indicate the potential of quinoline derivatives in enhancing the performance of optical devices through their inherent polycrystalline structure and significant optical parameters, such as absorption coefficients and energy gaps. This research opens pathways for the utilization of quinoline derivatives in the development of advanced optical materials (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. This synthesis route presents a green approach by utilizing solvent-free conditions and highlights the compounds' effectiveness in offering potential solutions for combating microbial resistance. The synthesized quinoline derivatives underscore the critical role of chemical modifications in enhancing antimicrobial efficacy, suggesting a promising avenue for the development of new antibacterial and antifungal agents (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017).
Antioxidant Abilities
Photovoltaic Applications
The photovoltaic properties of certain quinoline derivatives have been investigated, showing promising applications in organic–inorganic photodiode fabrication. These studies explore the electrical properties of quinoline derivatives when applied as thin films, demonstrating their potential in improving the efficiency of photovoltaic devices. The research provides a basis for further exploration of quinoline derivatives in solar energy applications, emphasizing the role of chemical structure in influencing photovoltaic properties (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-2-34-22-10-13-25-24(18-22)27(31-16-14-30(15-17-31)21-6-4-3-5-7-21)26(19-29-25)35(32,33)23-11-8-20(28)9-12-23/h3-13,18-19H,2,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMALDTVCYWPXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


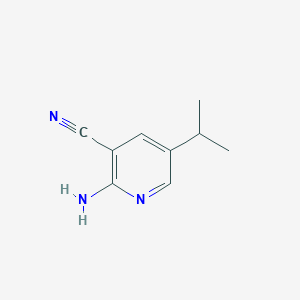
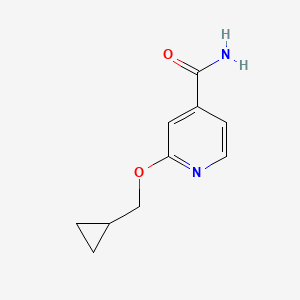
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)
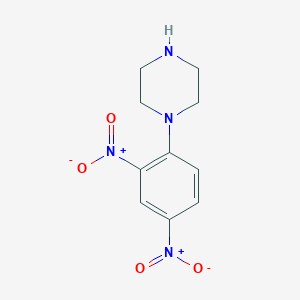
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)
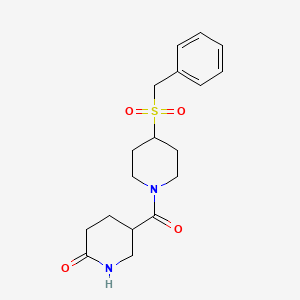
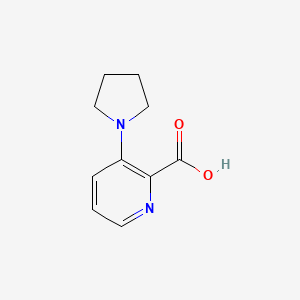
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
